2-[(2-Methylcyclohexyl)oxy]acetonitrile
Description
Properties
IUPAC Name |
2-(2-methylcyclohexyl)oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCVZFUKMFMOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characteristics and Stereochemical Considerations of 2 2 Methylcyclohexyl Oxy Acetonitrile
IUPAC Nomenclature and Structural Isomers
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-[(2-Methylcyclohexyl)oxy]acetonitrile. This name delineates the connectivity of the atoms within the molecule. The "acetonitrile" core refers to a two-carbon nitrile (C≡N) group, which is attached via an oxygen atom ("oxy") to a 2-methylcyclohexyl ring.
Structural isomers of this compound would possess the same molecular formula, C9H15NO, but differ in the connectivity of their atoms. Examples of structural isomers include moving the methyl group to a different position on the cyclohexane (B81311) ring (e.g., 3-methylcyclohexyl or 4-methylcyclohexyl derivatives) or altering the point of attachment of the oxyacetonitrile group.
Stereoisomerism of the 2-Methylcyclohexyl Moiety
The presence of two chiral centers in the 2-methylcyclohexyl portion of the molecule gives rise to stereoisomerism. These chiral centers are located at the carbon atom bonded to the methyl group (C-2) and the carbon atom bonded to the oxyacetonitrile group (C-1). This leads to the existence of both diastereomers and enantiomers.
The relative spatial orientation of the methyl group and the oxyacetonitrile group on the cyclohexane ring results in two diastereomeric forms: cis and trans. In the cis-isomer, both substituents are on the same side of the ring, while in the trans-isomer, they are on opposite sides. stackexchange.comechemi.com These diastereomers have distinct physical and chemical properties. ucsb.edu The four possible stereoisomers of 2-methylcyclohexanol (B165396), a closely related precursor, illustrate this principle. vaia.com
Each of the cis and trans diastereomers is chiral and therefore exists as a pair of enantiomers, which are non-superimposable mirror images of each other. pearson.com This results in a total of four possible stereoisomers for this compound.
The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). For the cis-isomer, the possible enantiomeric pairs are (1R,2S) and (1S,2R). For the trans-isomer, the enantiomeric pairs are (1R,2R) and (1S,2S). stackexchange.comechemi.com
Table 1: Stereoisomers of this compound
| Diastereomer | Enantiomer 1 (Absolute Configuration) | Enantiomer 2 (Absolute Configuration) |
|---|---|---|
| cis | (1R, 2S) | (1S, 2R) |
| trans | (1R, 2R) | (1S, 2S) |
Conformational Analysis of the Cyclohexyl Ring and its Influence on the Oxyacetonitrile Linkage
The cyclohexane ring is not planar and predominantly adopts a chair conformation, which is the most energetically favorable arrangement. wikipedia.org The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The cyclohexane ring can undergo a "ring flip," where one chair conformation converts into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. The presence of substituents can influence this barrier.
Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain arising from 1,3-diaxial interactions. libretexts.org These are unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. The preference for the equatorial position is quantified by the A-value, which represents the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. fiveable.me
For this compound, both the methyl group and the oxyacetonitrile group will have a preference for the equatorial position. In the trans-isomer, a conformation where both groups are equatorial is possible and would be the most stable. In the cis-isomer, one group must be axial while the other is equatorial. The larger group will preferentially occupy the equatorial position. The relative steric bulk of the methyl group versus the oxyacetonitrile group will determine the favored conformation of the cis-isomer.
Table 2: Conformational Preferences of Substituents on a Cyclohexane Ring
| Substituent Position | Relative Stability | Key Interactions |
|---|---|---|
| Equatorial | More Stable | Less steric hindrance |
| Axial | Less Stable | 1,3-diaxial interactions leading to steric strain |
Intramolecular Interactions and Their Impact on Molecular Geometry
The core of the molecule is the 2-methylcyclohexyl group, which predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents—the methyl group and the oxyacetonitrile group—can occupy either axial or equatorial positions. The relative stability of the possible stereoisomers and their conformers is dictated by the energetic penalties associated with these positions.
Substituents in the axial position experience destabilizing 1,3-diaxial interactions, which are a form of steric repulsion with the other axial hydrogens on the same side of the ring. Generally, bulkier groups prefer the more spacious equatorial position to avoid these unfavorable interactions. The conformational preference is often quantified by "A-values," which represent the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane.
The oxyacetonitrile group (-OCH₂CN) is sterically more demanding than a methyl group. Consequently, it will have a strong preference for the equatorial position to minimize steric strain. For the methyl group, this preference also holds true. Therefore, the most stable conformations for both the cis and trans diastereomers of this compound will be those where the larger oxyacetonitrile group occupies an equatorial position. In the case of the trans isomer, this would lead to a diequatorial conformation, which is generally the most stable arrangement for 1,2-disubstituted cyclohexanes. For the cis isomer, one substituent must be axial while the other is equatorial; the conformation with the larger oxyacetonitrile group in the equatorial position and the smaller methyl group in the axial position would be favored.
The flexible oxyacetonitrile side chain also exhibits conformational preferences due to torsional strain. Rotation around the C-O and C-C bonds of this substituent will seek to minimize gauche interactions. The geometry around the ether oxygen is bent, with a bond angle of approximately 109.5°, and the molecule will adopt a conformation that reduces steric clashes between the cyclohexane ring and the acetonitrile (B52724) moiety.
Interactive Data Table: Conformational Energies (A-values) of Substituents on a Cyclohexane Ring
This table provides the Gibbs free energy difference (A-value) for placing a substituent in the axial versus the equatorial position on a cyclohexane ring. Higher values indicate a stronger preference for the equatorial position. The value for the oxyacetonitrile group is an estimate based on similar ether-containing groups.
| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |
| -CH₃ (Methyl) | 1.7 | Strong |
| -OCH₂CN (Oxyacetonitrile) | ~2.0-2.5 (estimated) | Very Strong |
Interactive Data Table: Typical Bond Lengths in Organic Molecules
The following table lists generalized bond lengths for the types of covalent bonds present in this compound. Actual bond lengths in the molecule may vary slightly due to the specific chemical environment.
| Bond Type | Typical Bond Length (Å) |
| C-C (single) | 1.54 |
| C-H | 1.09 |
| C-O (ether) | 1.43 |
| C≡N (nitrile) | 1.16 |
Synthetic Methodologies for 2 2 Methylcyclohexyl Oxy Acetonitrile
Strategies for Carbon-Oxygen Ether Bond Formation
The ether linkage in 2-[(2-Methylcyclohexyl)oxy]acetonitrile is a crucial structural feature. Several classical and modern organic synthesis reactions can be employed for its construction, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired stereochemistry, and reaction scalability.
Williamson Ether Synthesis Protocols Involving 2-Methylcyclohexanol (B165396) Derivatives
The Williamson ether synthesis is a cornerstone of ether formation and represents a viable pathway to this compound. masterorganicchemistry.comwikipedia.org This method involves the reaction of an alkoxide with a primary alkyl halide through an S\sub{N}2 mechanism. masterorganicchemistry.comwikipedia.org
In the context of synthesizing the target molecule, this protocol would involve the deprotonation of 2-methylcyclohexanol to form the corresponding sodium or potassium 2-methylcyclohexanolate. This is typically achieved using a strong base such as sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The resulting alkoxide then serves as a nucleophile, attacking an electrophilic haloacetonitrile, such as bromoacetonitrile (B46782) or chloroacetonitrile (B46850).
A critical consideration in this synthesis is the steric hindrance presented by the secondary nature of 2-methylcyclohexanol. While the Williamson ether synthesis is most efficient with primary alkyl halides, it can be successfully applied to secondary alcohols. wikipedia.org However, the reaction may be slower, and there is potential for competing elimination reactions, particularly if the reaction temperature is elevated. The choice of a primary haloacetonitrile is crucial to favor the desired S\sub{N}2 substitution over elimination. masterorganicchemistry.com
Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxyacetonitriles
| Alcohol | Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanol | Bromoacetonitrile | NaH | THF | 25-60 | 75 |
| 2-Pentanol | Chloroacetonitrile | KH | DMF | 25 | 68 |
| 2-Methylcyclohexanol | Bromoacetonitrile | NaH | THF | 25-50 | Est. 65-75 |
Yields for 2-methylcyclohexanol are estimated based on reactions with similar secondary alcohols.
Nucleophilic Substitution Reactions with Halogenated Acetonitriles
This approach is fundamentally the same as the Williamson ether synthesis but is framed to emphasize the role of the halogenated acetonitrile (B52724) as the electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (S\sub{N}2) mechanism, where the oxygen of the 2-methylcyclohexanolate attacks the carbon atom of the haloacetonitrile, displacing the halide leaving group. wikipedia.org
The success of this reaction is highly dependent on several factors:
The Nature of the Leaving Group: Iodide is the best leaving group, followed by bromide and then chloride, leading to faster reaction rates in that order. francis-press.com
The Strength of the Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without interfering with the subsequent substitution reaction. Sodium hydride is a common and effective choice. masterorganicchemistry.com
The Solvent: A polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), is typically used to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. masterorganicchemistry.com
Mitsunobu Reaction and Analogous Condensation Methods
The Mitsunobu reaction offers an alternative and often stereospecific route to ethers from alcohols. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org This is particularly relevant for a chiral substrate like 2-methylcyclohexanol.
The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh\sub{3}), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). commonorganicchemistry.com In this scenario, 2-methylcyclohexanol would be reacted with hydroxyacetonitrile in the presence of PPh\sub{3} and DEAD. The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophilic oxygen of hydroxyacetonitrile in an S\sub{N}2 fashion. organic-chemistry.org
A significant advantage of the Mitsunobu reaction is its generally mild conditions and high degree of stereochemical control. organic-chemistry.org However, a notable drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine (B178648) derivative as byproducts, which can sometimes complicate product purification. organic-chemistry.org
Table 2: General Conditions for Mitsunobu Etherification
| Alcohol Substrate | Nucleophile | Reagents | Solvent | Temperature (°C) | Stereochemistry |
| (1R,2R)-2-Methylcyclohexanol | Hydroxyacetonitrile | PPh\sub{3}, DEAD | THF | 0 to 25 | Inversion |
| Secondary Alcohols | Phenols | PPh\sub{3}, DIAD | Toluene (B28343) | 0 to 25 | Inversion |
| Primary Alcohols | Carboxylic Acids | PPh\sub{3}, DEAD | CH\sub{2}Cl\sub{2} | 0 to 25 | Inversion |
Introduction of the Nitrile Functionality
In some synthetic strategies, the ether linkage is formed first, followed by the introduction or modification of a functional group to yield the nitrile.
Cyanomethylation Approaches to Ether Formation
Cyanomethylation refers to the introduction of a cyanomethyl (-CH\sub{2}CN) group. In the context of forming this compound, this can be viewed as the direct O-alkylation of 2-methylcyclohexanol with a reagent that provides the cyanomethyl group. This is essentially another perspective on the Williamson ether synthesis where the alkylating agent is a haloacetonitrile.
More broadly, cyanomethylation can refer to reactions where a cyanomethyl anion or its equivalent reacts with a suitable electrophile. However, for the synthesis of the target ether, the more common approach is the nucleophilic attack of the alcohol or alkoxide on a cyanomethyl-containing electrophile. organic-chemistry.org
Transformations from Precursor Functional Groups (e.g., Aldehydes, Carboxylic Acids)
An alternative synthetic strategy involves first preparing an ether with a different functional group on the two-carbon side chain, which is then converted to the nitrile in a subsequent step.
From 2-(2-Methylcyclohexoxy)acetic acid: If 2-(2-methylcyclohexoxy)acetic acid is available, it can be converted to the corresponding primary amide, 2-(2-methylcyclohexoxy)acetamide. This amide can then be dehydrated using a variety of reagents, such as phosphorus pentoxide (P\sub{2}O\sub{5}), thionyl chloride (SOCl\sub{2}), or cyanuric chloride, to yield this compound. This is a standard method for nitrile synthesis from carboxylic acids via the intermediate amide.
From 2-(2-Methylcyclohexoxy)acetaldehyde: Another potential precursor is the corresponding aldehyde. The aldehyde can be converted to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, often with reagents like acetic anhydride (B1165640) or under acidic conditions, would furnish the desired nitrile. libretexts.org
Table 3: Potential Precursor Transformations to this compound
| Precursor | Intermediate | Reagent for Nitrile Formation | General Yield Range (%) |
| 2-(2-Methylcyclohexoxy)acetic acid | 2-(2-Methylcyclohexoxy)acetamide | SOCl\sub{2} or P\sub{2}O\sub{5} | 70-90 |
| 2-(2-Methylcyclohexoxy)acetaldehyde | 2-(2-Methylcyclohexoxy)acetaldoxime | Acetic Anhydride | 60-85 |
Stereoselective and Diastereoselective Synthesis of this compound Isomers
Achieving high levels of stereoselectivity is crucial for the synthesis of specific isomers of this compound. The two chiral centers on the cyclohexane (B81311) ring, C1 (bearing the ether linkage) and C2 (bearing the methyl group), give rise to diastereomers (cis and trans isomers) and enantiomers.
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.
For the synthesis of an enantiomerically pure isomer of this compound, a chiral auxiliary could be employed in several ways. One hypothetical approach involves starting with a prochiral cyclohexanone (B45756) derivative and using an auxiliary to guide the stereoselective addition of the methyl group, followed by reduction of the ketone and subsequent etherification.
Alternatively, a more direct method would involve the use of a chiral auxiliary attached to the acetonitrile fragment. For instance, a chiral oxazolidinone could be acylated with a haloacetic acid, and the resulting intermediate could then be reacted with a specific stereoisomer of 2-methylcyclohexanol. The steric bulk of the auxiliary would shield one face of the electrophilic center, promoting the nucleophilic attack of the alcohol from the less hindered direction, thereby creating the ether linkage with a high degree of stereocontrol.
Catalyst-controlled synthesis offers an alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts can create a chiral environment around the reactants, influencing the stereochemical pathway of the reaction. For example, a kinetic resolution of racemic 2-methylcyclohexanol could be performed using a chiral catalyst, selectively acylating one enantiomer and leaving the other unreacted and available for subsequent etherification. Furthermore, a catalytic enantioselective etherification of a suitable cyclohexene (B86901) precursor could also be envisioned, employing a chiral catalyst to direct the addition of both the methyl group and the oxyacetonitrile moiety in a stereocontrolled manner.
The formation of cis and trans diastereomers of this compound can be influenced by the principles of kinetic and thermodynamic control. The ratio of diastereomers formed can be dictated by the reaction conditions, such as temperature, reaction time, and the choice of base or solvent.
In a potential synthesis involving the etherification of 2-methylcyclohexanol with a haloacetonitrile (a Williamson ether synthesis), the formation of the alkoxide intermediate and its subsequent reaction are key steps where stereochemistry can be influenced. Let's consider the reaction starting with a mixture of cis- and trans-2-methylcyclohexanol.
Kinetic Control : Under kinetically controlled conditions (typically lower temperatures and short reaction times), the product that is formed faster will predominate. The transition state leading to the kinetic product has a lower activation energy. In the context of this compound synthesis, the formation of the less sterically hindered isomer would likely be favored. For instance, if the approach of the haloacetonitrile to the more sterically accessible equatorial alkoxide is faster, the corresponding diastereomer will be the kinetic product.
Thermodynamic Control : Under thermodynamically controlled conditions (higher temperatures and longer reaction times), the reaction is reversible, allowing the products to equilibrate. The most stable product will be the major isomer. For the 2-methylcyclohexyl ring system, the trans isomer, where the methyl and oxyacetonitrile groups are in a diequatorial conformation, is generally more stable than the cis isomer, which would have one axial and one equatorial substituent, leading to unfavorable 1,3-diaxial interactions. Therefore, under thermodynamic control, the trans-diastereomer would be expected to be the major product.
By carefully selecting the reaction conditions, it is theoretically possible to favor the formation of either the kinetic or the thermodynamic diastereomer of this compound.
Multi-Component and Cascade Reaction Strategies
Modern synthetic chemistry emphasizes efficiency, often through the use of multi-component and cascade reactions that allow for the construction of complex molecules in a single operation, thereby reducing the number of steps, purification processes, and waste generation. 20.210.105arkat-usa.org
A hypothetical multi-component reaction (MCR) for the synthesis of a derivative of this compound could be designed based on isocyanide chemistry, such as the Ugi or Passerini reactions. nih.govnih.gov For example, a four-component Ugi reaction could potentially bring together 2-methylcyclohexanol, an aldehyde, an amine, and an isocyanide to form a complex adduct. While this would not directly yield the target molecule, a subsequent transformation of the resulting product could be envisioned to incorporate the nitrile functionality.
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot. 20.210.105arkat-usa.org A possible cascade strategy for this compound could begin with a Michael addition of 2-methylcyclohexanol to an α,β-unsaturated nitrile (e.g., acrylonitrile). This could be followed by an in-situ modification of the initial adduct, leading to the desired product. The elegance of such a strategy lies in its ability to build molecular complexity rapidly and efficiently. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include the use of safer solvents, energy efficiency, and maximizing atom economy. nih.gov
The development of solvent-free reaction conditions is a significant goal in green chemistry, as solvents often account for a large portion of the waste generated in a chemical process. Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding), is one approach to solvent-free synthesis. A potential mechanochemical synthesis of this compound could involve grinding solid 2-methylcyclohexanol with a solid base and a haloacetonitrile.
While a completely catalyst-free Williamson ether synthesis is challenging, the use of phase-transfer catalysts (PTCs) can be considered a greener alternative. PTCs can facilitate the reaction between an aqueous phase (containing the deprotonated alcohol) and an organic phase (containing the haloacetonitrile), often under milder conditions and with reduced solvent usage. In some cases, reactions can be run under neat conditions with a PTC, approaching a solvent-free process.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.org
For a hypothetical Williamson ether synthesis of this compound from 2-methylcyclohexanol and chloroacetonitrile, the reaction would be:
C7H14O + C2H2ClN + Base → C9H15NO + [Base·HCl]
Let's assume the use of sodium hydride (NaH) as the base:
C7H14O + C2H2ClN + NaH → C9H15NO + NaCl + H2
The percent atom economy would be calculated as:
% Atom Economy = (Molecular Weight of C9H15NO) / (MW of C7H14O + MW of C2H2ClN + MW of NaH) * 100
MW of this compound (C9H15NO) = 153.22 g/mol
MW of 2-Methylcyclohexanol (C7H14O) = 114.19 g/mol
MW of Chloroacetonitrile (C2H2ClN) = 75.50 g/mol
MW of Sodium Hydride (NaH) = 24.00 g/mol
% Atom Economy = (153.22) / (114.19 + 75.50 + 24.00) * 100 ≈ 65.5%
Reaction efficiency is also determined by the chemical yield, selectivity, and energy consumption. Optimizing these parameters through careful selection of catalysts, solvents, and reaction conditions is essential for developing a truly green and sustainable synthesis of this compound.
Chemical Reactivity and Transformations of 2 2 Methylcyclohexyl Oxy Acetonitrile
Reactions of the Nitrile Functional Group
The nitrile group is a versatile functional group in organic synthesis due to the electrophilic nature of the carbon atom and the presence of two π-bonds. pressbooks.pub This allows it to undergo a range of transformations.
Hydrolysis Pathways to Amides and Carboxylic Acids
The hydrolysis of nitriles is a common transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.comlibretexts.org
Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. chemistrysteps.com If the reaction is allowed to proceed, typically with heating, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.pub
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imine anion. pressbooks.pub Protonation of this intermediate yields a hydroxy imine, which tautomerizes to an amide. pressbooks.pub Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which can then be protonated in a separate acidic workup step to yield the carboxylic acid. youtube.com
| Reaction | Reagents and Conditions | Expected Product(s) |
| Partial Hydrolysis | Dilute H₂SO₄ or HCl, gentle heating | 2-[(2-Methylcyclohexyl)oxy]acetamide |
| Complete Hydrolysis | Concentrated H₂SO₄ or HCl, prolonged heating | 2-[(2-Methylcyclohexyl)oxy]acetic acid, Ammonium salt |
| Basic Hydrolysis | Aqueous NaOH or KOH, heating, followed by acid workup | 2-[(2-Methylcyclohexyl)oxy]acetic acid |
Reduction to Primary Amines and Imines
The nitrile group can be reduced to a primary amine through the addition of hydrogen across the triple bond. This is a synthetically valuable reaction for the preparation of amines. pressbooks.publibretexts.org
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com An intermediate imine is formed, which is then further reduced to the primary amine. chemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amino group. pressbooks.pub
| Reaction | Reagents and Conditions | Expected Product |
| Reduction to Primary Amine | 1. LiAlH₄ in diethyl ether or THF2. H₂O or H₃O⁺ workup | 2-[(2-Methylcyclohexyl)oxy]ethan-1-amine |
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents, Alcohol Additions)
The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orglibretexts.org
This reaction pathway is a valuable method for the synthesis of ketones. masterorganicchemistry.comleah4sci.com The organometallic reagent adds to the nitrile carbon, breaking one of the π-bonds and forming an imine anion, which is stabilized as a magnesium or lithium salt. chemistrysteps.commasterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed. The workup first protonates the nitrogen to form an imine, which is then hydrolyzed to a ketone. masterorganicchemistry.comyoutube.com
| Reagent Type | Example Reagent | Reaction Conditions | Expected Intermediate (after addition) | Final Product (after hydrolysis) |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1. Anhydrous ether or THF2. H₃O⁺ workup | Iminomagnesium salt | 1-[(2-Methylcyclohexyl)oxy]propan-2-one |
| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1. Anhydrous hexane (B92381) or ether2. H₃O⁺ workup | Iminolithium salt | 1-[(2-Methylcyclohexyl)oxy]hexan-2-one |
While less common for simple nitriles, alcohol additions can occur under specific catalytic conditions, though this is not a standard transformation for this functional group.
[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)
[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered heterocyclic rings. libretexts.org While the classic example is the azide-alkyne cycloaddition, nitriles can participate in similar reactions, often requiring activation. For instance, nitrile oxides can undergo [3+2] cycloadditions with various dipolarophiles. ias.ac.in The direct participation of the nitrile in 2-[(2-Methylcyclohexyl)oxy]acetonitrile in such reactions would likely require its conversion to a more reactive species, such as a nitrile oxide or nitrile imine, or reaction with a highly reactive 1,3-dipole.
Transformations Involving the Ether Linkage
Ethers are generally characterized by their lack of reactivity, which makes them excellent solvents for many chemical reactions. masterorganicchemistry.comlibretexts.org However, the cleavage of the C-O bond in an ether can be achieved under forcing conditions with strong acids or Lewis acids. masterorganicchemistry.comnih.gov
Ether Cleavage Reactions (e.g., Acid-Catalyzed, Lewis Acid-Mediated)
The cleavage of ethers typically proceeds via a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.org
Acid-Catalyzed Cleavage : This reaction is most effective with strong acids, particularly hydrohalic acids like HBr and HI. libretexts.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as a halide ion, then attacks one of the adjacent carbon atoms. In the case of this compound, the methylcyclohexyl group is secondary, and the other alkyl group is primary. The reaction mechanism (Sₙ1 vs. Sₙ2) and the resulting products will depend on the specific conditions and the relative stability of potential carbocation intermediates. youtube.com An Sₙ2 attack would likely occur at the less hindered cyanomethyl carbon, while an Sₙ1 pathway would favor cleavage at the secondary methylcyclohexyl carbon if a stable carbocation can be formed.
Lewis Acid-Mediated Cleavage : Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), can also facilitate ether cleavage. masterorganicchemistry.com The Lewis acid coordinates to the ether oxygen, making it a better leaving group. This method can sometimes offer milder conditions compared to strong protic acids. Recent studies have also shown that certain Lewis acids can dramatically accelerate nickel-catalyzed C-O bond cleavage. nih.govresearchgate.net
| Reaction | Reagents and Conditions | Possible Products | Mechanism Notes |
| Acid-Catalyzed Cleavage | Concentrated HBr or HI, heat | 2-Methylcyclohexanol (B165396) and Bromoacetonitrile (B46782) OR 2-Methylcyclohexyl bromide and Hydroxyacetonitrile | The regioselectivity depends on whether the reaction proceeds via an Sₙ1 or Sₙ2 pathway. masterorganicchemistry.com |
| Lewis Acid-Mediated Cleavage | BBr₃ in CH₂Cl₂, low temperature | 2-Methylcyclohexyl bromide and a complex of BBr₃ with hydroxyacetonitrile | Often effective for cleaving alkyl ethers. |
Transetherification and Exchange Reactions
Transetherification is the process of exchanging the alkoxy group of an ether with an alcohol. This reaction is typically catalyzed by acids or bases. nih.govacs.org For this compound, this would involve the cleavage of the C-O bond between the cyclohexyl ring and the cyanomethyl group.
Under acidic conditions, the ether oxygen is first protonated to form a good leaving group. masterorganicchemistry.comlibretexts.org The subsequent pathway depends on the stability of the resulting carbocation. Cleavage could proceed via an SN1-like mechanism, generating a secondary 2-methylcyclohexyl carbocation, or an SN2 mechanism, where a nucleophile attacks the less sterically hindered carbon. libretexts.org Given the secondary nature of the carbon atom on the cyclohexane (B81311) ring, an SN1 pathway is plausible, especially with strong, non-nucleophilic acids. The reaction equilibrium can be driven towards the product by using a large excess of the new alcohol, which often serves as the solvent. youtube.comyoutube.com
Base-catalyzed transetherification is less common for simple aliphatic ethers as it requires the formation of a relatively unstable alkoxide leaving group.
Exchange reactions involving the nitrile group are not typical under standard transetherification conditions. The C-C bond of the acetonitrile (B52724) moiety is strong, and the cyano group itself is relatively unreactive towards exchange with alcohols.
The table below illustrates hypothetical transetherification reactions under acidic catalysis.
| Reactant Alcohol (R-OH) | Catalyst | Expected Major Ether Product | Byproduct |
| Methanol (CH₃OH) | H₂SO₄ (cat.) | 1-methoxy-2-methylcyclohexane | 2-hydroxyacetonitrile |
| Ethanol (CH₃CH₂OH) | TsOH (cat.) | 1-ethoxy-2-methylcyclohexane | 2-hydroxyacetonitrile |
| tert-Butanol ((CH₃)₃COH) | H₂SO₄ (cat.) | 1-(tert-butoxy)-2-methylcyclohexane | 2-hydroxyacetonitrile |
Reactivity of the Cyclohexyl Moiety
The 2-methylcyclohexyl group is essentially a substituted alkane and is expected to undergo reactions typical of such structures, primarily free-radical substitution.
Halogenation: The most predictable reaction on the cyclohexyl ring is free-radical halogenation, which occurs in the presence of a halogen (Cl₂ or Br₂) and UV light or heat. libretexts.orgwikipedia.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgvedantu.com The regioselectivity of the reaction is determined by the stability of the intermediate alkyl radical, with the order of stability being tertiary > secondary > primary. wikipedia.org
In this compound, there are several types of C-H bonds:
Tertiary (3°): One C-H bond at the C1 position (the carbon bearing the methyl group).
Secondary (2°): C-H bonds at positions C2, C3, C4, C5, and C6.
Primary (1°): C-H bonds on the methyl group.
Abstraction of the tertiary hydrogen at C1 leads to the most stable radical intermediate, making this the preferred site of halogenation, particularly with the more selective bromine radical. vaia.com Chlorination is less selective and will yield a more complex mixture of products. wikipedia.org
Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize the cyclohexane ring. The secondary carbons can be oxidized to ketones, for example, converting 2-methylcyclohexanol to 2-methylcyclohexanone. ambeed.com Under harsh conditions, oxidation can lead to the cleavage of the C-C bonds within the ring, yielding dicarboxylic acids like adipic acid from cyclohexanone (B45756). acs.orgacs.org For this compound, such strong oxidation would likely also affect the ether and nitrile functionalities, leading to a complex mixture of products. Catalytic oxidation using metal complexes in the presence of oxidants like H₂O₂ or trichloroisocyanuric acid (TCCA) can also functionalize the ring, potentially yielding chlorinated or oxidized products. mdpi.comresearchgate.net
The following table summarizes the relative reactivity of C-H bonds in the cyclohexyl moiety towards free-radical halogenation.
| C-H Bond Position | Bond Type | Relative Rate of Abstraction (Chlorination, approx.) | Relative Rate of Abstraction (Bromination, approx.) |
| C1 | Tertiary (3°) | ~5 | ~1600 |
| C2, C3, C4, C5, C6 | Secondary (2°) | ~3.8 | ~82 |
| -CH₃ | Primary (1°) | 1 | 1 |
The cyclohexane ring is conformationally stable and does not undergo ring-opening reactions under typical laboratory conditions. Such transformations require high temperatures and specific catalysts, as seen in industrial processes like catalytic reforming, where methylcyclohexane (B89554) can be dehydrogenated to toluene (B28343) or undergo ring opening. rsc.org
Rearrangement reactions are most likely to occur via carbocation intermediates. If a carbocation is formed on the ring—for instance, through the loss of a leaving group generated from a halogenation product or via protonation and cleavage of the ether linkage under strong acid conditions—rearrangements can occur to form a more stable carbocation. For example, if a secondary carbocation were formed at the C2 position, a hydride shift from C1 could occur to generate a more stable tertiary carbocation at the C1 position.
Regioselectivity and Stereoselectivity in Chemical Reactions
Regioselectivity: As discussed, the regioselectivity of reactions on the cyclohexyl ring is governed by the inherent reactivity of the C-H bonds and the influence of the existing substituents. In free-radical halogenation, the major product will arise from substitution at the C1 position due to the formation of the most stable tertiary radical. vaia.com The bulky -OCH₂CN group may exert some steric hindrance, potentially influencing the accessibility of adjacent C-H bonds at C2 and C6, although this effect is generally minor in radical reactions compared to ionic ones.
Stereoselectivity: The starting material, this compound, possesses two stereocenters (at C1 and C2 of the cyclohexyl ring) and exists as a pair of diastereomers: cis and trans. The reactivity and stereochemical outcome of subsequent reactions will be influenced by the initial configuration. pearson.comlibretexts.org
The cyclohexane ring exists in a dynamic equilibrium of chair conformations. For both cis and trans isomers, the conformer that places the bulky substituents (methyl and the ether group) in the more stable equatorial positions will be favored. libretexts.org This preferred conformation dictates the spatial orientation of the axial and equatorial hydrogens at each carbon.
During a reaction like free-radical halogenation, the approach of the radical reagent can be influenced by the steric environment of the target C-H bond. For instance, an axial hydrogen might be more shielded from attack than an equatorial one. If halogenation occurs at the C1 tertiary center, a new stereocenter is not formed if the product is achiral at that position, but the reaction will produce a mixture of diastereomers relative to the C2 center. The stereochemical relationship between the methyl group and the incoming halogen will depend on the trajectory of the attack on the intermediate planar radical.
Dehydration or elimination reactions on derivatives of 2-methylcyclohexanol show strong stereochemical control. For example, the E2 elimination of a tosylate derived from cis-2-methylcyclohexanol (B1584281) primarily yields 1-methylcyclohexene, while the trans isomer yields 3-methylcyclohexene. pearson.comvaia.com This is because the E2 mechanism requires an anti-periplanar arrangement of the leaving group and the proton being abstracted, a condition that is met differently in the chair conformations of the two diastereomers. pearson.com While not a direct reaction of the title compound, this illustrates the profound impact its inherent stereochemistry would have on potential elimination pathways.
Mechanistic Investigations of Key Reactions
Mechanism of Free-Radical Halogenation: The halogenation of the cyclohexyl ring is a well-understood radical chain reaction. organicchemistrytutor.com The mechanism for the monobromination at the tertiary C1 position is as follows:
Initiation: UV light or heat causes homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). libretexts.org
Propagation (Step 1): A bromine radical abstracts the tertiary hydrogen atom from the C1 position of the cyclohexyl ring. This is the rate-determining and selectivity-determining step, forming a stable tertiary alkyl radical and a molecule of hydrogen bromide (HBr).
Propagation (Step 2): The tertiary alkyl radical reacts with another molecule of Br₂, abstracting a bromine atom to form the product, 1-bromo-1-methyl-2-(cyanomethoxy)cyclohexane, and regenerating a bromine radical (Br•) which continues the chain.
Termination: The reaction is terminated when any two radical species combine, for example, two bromine radicals forming Br₂, or an alkyl radical and a bromine radical combining.
Plausible Mechanism for Acid-Catalyzed Rearrangement: Under strongly acidic conditions (e.g., HBr, HI), cleavage of the ether bond could initiate a carbocation rearrangement.
Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (-OH⁺-CH₂CN).
Carbocation Formation: The C-O bond cleaves, releasing 2-hydroxyacetonitrile and forming a secondary carbocation at the C2 position of the methylcyclohexane ring.
Rearrangement (Hydride Shift): A 1,2-hydride shift occurs from the adjacent C1 position to the C2 carbocation. This is a rapid and favorable process as it transforms the less stable secondary carbocation into a more stable tertiary carbocation at C1.
Nucleophilic Attack: The tertiary carbocation is trapped by a nucleophile present in the medium (e.g., Br⁻), leading to the final rearranged product, such as 1-bromo-1-methylcyclohexane.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylcyclohexyl Oxy Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with stereocenters and conformational flexibility like 2-[(2-Methylcyclohexyl)oxy]acetonitrile, a combination of one-dimensional and multi-dimensional NMR techniques is essential for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts, and for defining its stereochemical and conformational properties.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proton/Carbon Assignments
Two-dimensional NMR experiments are crucial for establishing the covalent framework of the molecule by identifying through-bond correlations between nuclei.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks within the molecule. For this compound, cross-peaks would be observed between adjacent protons on the cyclohexane (B81311) ring, between the methyl group protons and the proton at C2, and between the protons of the oxyacetonitrile moiety. This allows for the sequential assignment of all the protons in the spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com This provides an unambiguous assignment of the carbon chemical shifts for all protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is invaluable for identifying quaternary carbons and for connecting different spin systems. For instance, correlations between the protons of the -OCH₂CN group and the C1 and C2 carbons of the cyclohexane ring would confirm the ether linkage.
A hypothetical table of ¹H and ¹³C NMR chemical shift assignments for this compound, based on these 2D NMR experiments, is presented below. The exact chemical shifts can vary depending on the solvent and temperature.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 3.4 - 3.6 (m) | 80 - 82 | C2, C6, -OCH₂CN |
| 2 | 1.6 - 1.8 (m) | 35 - 37 | C1, C3, C-CH₃ |
| 3 | 1.2 - 1.9 (m) | 25 - 27 | C1, C2, C4, C5 |
| 4 | 1.1 - 1.8 (m) | 24 - 26 | C2, C3, C5, C6 |
| 5 | 1.1 - 1.8 (m) | 30 - 32 | C3, C4, C6 |
| 6 | 1.2 - 1.9 (m) | 33 - 35 | C1, C2, C4, C5 |
| C-CH₃ | 0.9 - 1.0 (d) | 15 - 17 | C1, C2, C3 |
| -OCH₂CN | 4.2 - 4.4 (s) | 60 - 62 | C1, -CN |
| -CN | - | 117 - 119 | - |
NOESY/ROESY for Stereochemical and Conformational Analysis
Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are 2D NMR experiments that identify protons that are close in space, providing crucial information about the stereochemistry and preferred conformation of the molecule.
For this compound, NOESY/ROESY experiments can distinguish between the cis and trans diastereomers. For example, in the cis isomer, a NOE would be expected between the methyl protons and the proton at C1. In the trans isomer, this correlation would be absent or very weak. Furthermore, the conformation of the cyclohexane ring (chair, boat, or twist-boat) and the orientation of the substituents (axial or equatorial) can be determined from the pattern of NOE cross-peaks. For instance, strong NOEs between protons in a 1,3-diaxial relationship are characteristic of a chair conformation.
Dynamic NMR for Conformational Exchange Processes
The cyclohexane ring in this compound can undergo conformational exchange, primarily through ring inversion. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these processes. At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventually coalescence into time-averaged signals at higher temperatures. By analyzing the line shapes of the signals at different temperatures, the activation energy for the ring inversion process can be determined.
Use of Chiral Shift Reagents and Chiral Derivatizing Agents for Enantiomeric Excess Determination
Since this compound is a chiral molecule, it is important to be able to determine its enantiomeric excess (% ee). This can be achieved using NMR spectroscopy in the presence of a chiral auxiliary.
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can reversibly bind to the substrate, forming diastereomeric complexes that have different NMR spectra. rsc.orgharvard.edu This results in the separation of signals for the two enantiomers, allowing for the determination of their relative amounts by integration.
Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the enantiomers of the substrate to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they will have distinct NMR spectra, allowing for the quantification of the original enantiomers.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Information
Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be sensitive to its conformation.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the different functional groups. A strong, sharp band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. nist.govnist.gov The C-O stretching vibration of the ether linkage would appear in the region of 1050-1250 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the cyclohexane ring would be observed around 2850-2960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. The nitrile group also gives a characteristic Raman signal, which is often strong due to the polarizability of the triple bond. The skeletal vibrations of the cyclohexane ring are also typically Raman active and can provide information about the ring's conformation.
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (alkane) | 2850-2960 | 2850-2960 |
| C≡N (nitrile) | ~2250 | ~2250 |
| C-O (ether) | 1050-1250 | 1050-1250 |
Mass Spectrometry (High-Resolution MS, Tandem MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₅NO) by comparing the experimentally measured mass with the calculated exact mass.
Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed to provide structural information. The fragmentation pathways of this compound would likely involve cleavage of the ether bond, loss of the acetonitrile (B52724) group, and fragmentation of the cyclohexane ring. Analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.
A plausible fragmentation pattern for this compound in a tandem MS experiment is outlined below:
| m/z | Proposed Fragment Structure |
| 153 | [M]⁺ (Molecular Ion) |
| 138 | [M - CH₃]⁺ |
| 112 | [M - CH₂CN]⁺ |
| 97 | [C₇H₁₃]⁺ (Methylcyclohexyl cation) |
| 83 | [C₆H₁₁]⁺ (Cyclohexenyl cation) |
| 55 | [C₄H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. To apply this method to this compound, which may be an oil or a low-melting solid at room temperature, a suitable crystalline derivative would first need to be synthesized. This could be achieved through co-crystallization with a suitable host molecule or by introducing a functional group that promotes crystallization.
Once a single crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would yield a definitive solid-state structure, providing invaluable information on:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The preferred spatial arrangement of the atoms, including the chair conformation of the cyclohexane ring and the orientation of the methyl and oxyacetonitrile substituents.
Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry of the chiral centers at the 1 and 2 positions of the cyclohexane ring.
Intermolecular interactions: Identification of any hydrogen bonds, van der Waals forces, or other interactions that dictate the packing of the molecules in the crystal lattice.
The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format. A hypothetical data table for a crystalline derivative of this compound is presented below to illustrate the nature of the information that would be obtained.
Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C9H15NO |
| Formula Weight | 153.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.34 |
| γ (°) | 90 |
| Volume (ų) | 1032.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 0.985 |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are particularly valuable for determining the absolute configuration of chiral centers. Given that this compound possesses two chiral centers, leading to four possible stereoisomers, chiroptical spectroscopy would be an essential tool for their differentiation and absolute configuration assignment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore that absorbs light. For this compound, the nitrile (-C≡N) and the ether oxygen could potentially act as chromophores in the far-UV region. By comparing the experimentally obtained CD spectrum with spectra predicted from quantum chemical calculations for each possible stereoisomer, the absolute configuration can be confidently assigned.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgwikipedia.org The resulting ORD curve shows a characteristic shape, particularly in the vicinity of an absorption band, which is also known as a Cotton effect. libretexts.org Similar to CD spectroscopy, the comparison of the experimental ORD curve with theoretically calculated curves for the different stereoisomers of this compound would allow for the determination of the absolute configuration.
A hypothetical data table summarizing the expected chiroptical data for one of the enantiomers of this compound is provided below.
Hypothetical Chiroptical Data for (1R,2R)-2-[(2-Methylcyclohexyl)oxy]acetonitrile
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| CD | 215 | Δε = +2.5 M⁻¹cm⁻¹ |
| ORD | 589 (Na D-line) | [α] = +45.0° |
| ORD | 230 | Peak [Φ] = +3000° |
Theoretical and Computational Studies of 2 2 Methylcyclohexyl Oxy Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-[(2-Methylcyclohexyl)oxy]acetonitrile, these computational methods can provide deep insights into its structure, stability, and spectroscopic characteristics. However, it is important to note that specific, in-depth computational studies focusing solely on this compound are not extensively available in peer-reviewed literature. The following sections outline the methodologies that would be employed in such a study and the expected insights, based on standard computational chemistry practices.
Geometry Optimization and Conformational Analysis (e.g., DFT Studies)
The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, balancing computational cost with accuracy. researchgate.net The process involves finding the minimum energy conformation on the potential energy surface.
For this compound, a conformational analysis would be particularly important due to the flexibility of the cyclohexyl ring and the rotational freedom around the ether linkage. The methyl group on the cyclohexane (B81311) ring can exist in either an axial or equatorial position, leading to different stereoisomers (cis and trans). Each of these isomers would have multiple possible chair and boat conformations for the cyclohexane ring. Furthermore, the orientation of the oxyacetonitrile group relative to the ring introduces additional rotational isomers (rotamers).
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | 180 (anti) | 0.00 |
| Conformer B | 60 (gauche) | 1.20 |
| Conformer C | -60 (gauche) | 1.25 |
This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are not based on actual experimental or computational results for this specific molecule.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Once the stable geometries are identified, quantum chemical calculations can predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The calculated shifts for each conformer would be averaged based on their Boltzmann populations to yield a theoretical spectrum. Comparing these calculated shifts with experimental data would help in assigning the signals to specific atoms and confirming the dominant conformation in solution.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule (e.g., C-H stretching, C≡N stretching, C-O-C stretching). These calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis helps in assigning the peaks in an experimental IR spectrum to specific molecular motions.
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
Analysis of the electronic structure provides insights into the reactivity and chemical behavior of the molecule. Key parameters derived from such an analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the ether oxygen atom, while the LUMO might be associated with the π* orbital of the nitrile group.
Furthermore, calculating the distribution of electron density (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) would reveal the partial charges on each atom. This information helps in understanding the molecule's polarity and identifying potential sites for nucleophilic or electrophilic attack.
Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.5 D |
This table is for illustrative purposes only. The values are not based on actual computational results.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model the interactions of a large number of this compound molecules with each other and with solvent molecules over time.
This simulation would provide insights into the conformational dynamics in solution, showing how the molecule transitions between different conformers. It would also reveal information about intermolecular interactions, such as hydrogen bonding (if a protic solvent is used) and van der Waals forces. The radial distribution functions derived from an MD simulation could show the preferred solvation shell structure around the molecule, indicating how solvent molecules arrange themselves around the solute.
Reaction Pathway Analysis and Transition State Modeling for Synthetic Insights
Computational chemistry can be used to explore the mechanisms of chemical reactions. For the synthesis of this compound, which could be formed, for example, by the Williamson ether synthesis from 2-methylcyclohexanol (B165396) and chloroacetonitrile (B46850), reaction pathway analysis can provide valuable insights.
Using DFT, one could model the potential energy surface of the reaction. This involves locating the transition state structure, which is the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. By modeling the reaction pathway, one could understand the stereochemical outcome of the reaction and predict which isomers are likely to form preferentially.
Quantitative Structure-Property Relationships (QSPR) based on Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, a QSPR study would begin with the calculation of a large number of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).
Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build a model that predicts a certain property (e.g., boiling point, solubility, or a specific type of biological activity) based on a subset of these descriptors. Such models, once validated, can be used to predict the properties of other, similar molecules without the need for experimental measurements.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methylcyclohexanol |
Advanced Analytical Techniques for Purity and Isomeric Composition Assessment of 2 2 Methylcyclohexyl Oxy Acetonitrile
Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric and Diastereomeric Separation and Quantification
Due to the presence of two chiral centers in its 2-methylcyclohexyl moiety, 2-[(2-Methylcyclohexyl)oxy]acetonitrile can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Chiral chromatography is the cornerstone technique for separating and quantifying these enantiomeric and diastereomeric pairs. mdpi.com The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the compound's volatility, stability, and the desired scale of separation.
The primary approach involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to differential retention times and, consequently, separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov Method development typically involves screening various CSPs and mobile phase compositions to achieve optimal resolution. nih.gov
For HPLC, both normal-phase and reversed-phase modes can be effective. In normal-phase mode, a non-polar mobile phase (e.g., hexane (B92381)/isopropanol) is used, which often provides better selectivity for chiral separations. SFC is an increasingly popular alternative, utilizing supercritical CO2 as the main mobile phase component, which offers benefits like faster analysis times, reduced solvent consumption, and high efficiency.
Illustrative Chiral HPLC-UV Data for Isomer Separation
| Stereoisomer | Retention Time (min) | Resolution (Rs) | Relative Abundance (%) |
|---|---|---|---|
| (1R,2S)-isomer | 10.5 | - | 24.8 |
| (1S,2R)-isomer | 12.1 | 2.1 | 25.1 |
| (1R,2R)-isomer | 14.8 | 3.5 | 25.2 |
| (1S,2S)-isomer | 16.2 | 1.9 | 24.9 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could originate from starting materials, side reactions during synthesis, or degradation products.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
This mass spectrum acts as a "chemical fingerprint," which can be compared against spectral libraries (like NIST) for identification. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of unknown impurities, aiding in their structural elucidation. For quantitative analysis, the area of the chromatographic peak for each impurity is measured and compared against a calibration standard.
Hypothetical Volatile Impurities Profile by GC-MS
| Impurity | Retention Time (min) | Key Mass Ions (m/z) | Concentration (ppm) |
|---|---|---|---|
| 2-Methylcyclohexanol (B165396) | 7.2 | 114, 96, 81, 71 | 150 |
| Chloroacetonitrile (B46850) | 4.5 | 75, 77, 40 | 50 |
| Toluene (B28343) (solvent residue) | 6.8 | 92, 91, 65 | 25 |
| Unknown Isomer | 11.9 | 153, 112, 95, 81 | 75 |
Supercritical Fluid Chromatography (SFC) for Preparative-Scale Separation
For applications requiring enantiomerically pure material, preparative-scale separation is necessary. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for preparative chiral separations due to its speed, efficiency, and reduced environmental impact compared to traditional preparative HPLC. The use of carbon dioxide as the primary mobile phase component significantly reduces the consumption of organic solvents.
The principles of preparative SFC are similar to analytical SFC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to maximize throughput while maintaining sufficient resolution to isolate the desired stereoisomer with high purity. Method development often begins at the analytical scale to identify the optimal chiral stationary phase and mobile phase conditions, which are then scaled up to the preparative system. After separation, the collected fractions containing the purified isomers are depressurized, allowing the CO2 to evaporate, leaving the product dissolved in a small amount of organic modifier.
Example Parameters for Preparative SFC Method
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 x 30 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol (70:30, v/v) |
| Flow Rate | 70 mL/min |
| Back Pressure | 120 bar |
| Temperature | 35 °C |
| Sample Loading | 50 mg per injection |
| Productivity | ~1.2 g/day of purified isomer |
Applications of 2 2 Methylcyclohexyl Oxy Acetonitrile As a Synthetic Intermediate and Building Block
Precursor for the Synthesis of Novel Heterocyclic Compounds
The oxyacetonitrile functionality within 2-[(2-Methylcyclohexyl)oxy]acetonitrile serves as a valuable synthon for the construction of a variety of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. sciencescholar.us The nitrile group is a versatile functional group that can participate in a range of cyclization reactions. For instance, it can be reduced to an amine, which can then undergo condensation with carbonyl compounds to form imines, subsequently leading to the formation of nitrogen-containing heterocycles like pyridines or pyrimidines.
Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or converted into an amidine or thioamide, expanding the scope of accessible heterocyclic systems. The presence of the adjacent ether oxygen can also influence reactivity, potentially participating in intramolecular cyclization reactions to form oxygen-containing heterocycles. The chiral 2-methylcyclohexyl group can impart stereoselectivity in these cyclization processes, leading to the formation of enantiomerically enriched heterocyclic products. Research in the broader field of organic synthesis has demonstrated the utility of nitrile-containing precursors in generating diverse carbo- and heterocycles. nih.gov
Utilization in Carbon-Carbon Bond Forming Reactions
The acetonitrile (B52724) moiety of this compound is an active participant in a variety of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. rsc.orgchemrevise.org The acidic nature of the α-proton to the nitrile group allows for its deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides, aldehydes, ketones, and esters, to form new carbon-carbon bonds.
These reactions, including alkylations, aldol-type additions, and Michael additions, allow for the elongation and elaboration of carbon chains. For example, the reaction of the lithiated derivative of this compound with a ketone would yield a β-hydroxynitrile, a valuable intermediate for further transformations. The steric and electronic properties of the bulky 2-methylcyclohexyl group can play a significant role in influencing the regioselectivity and stereoselectivity of these bond-forming reactions. The activation of the C-CN bond in acetonitrile derivatives has been a subject of study, highlighting the potential for this functional group to act as a two-carbon building block in cycloaddition reactions. researchgate.netnih.gov
Asymmetric Synthesis using this compound as a Chiral Auxiliary or Scaffold
The presence of the chiral 2-methylcyclohexyl group in this compound makes it a prime candidate for applications in asymmetric synthesis. nih.gov This chiral fragment can act as a chiral auxiliary, a temporarily incorporated stereogenic unit that directs the stereochemical outcome of a reaction. wikipedia.org In this role, the chiral auxiliary would be attached to a prochiral substrate, and its steric influence would favor the formation of one diastereomer over the other in a subsequent reaction. After the desired stereocenter is established, the chiral auxiliary can be cleaved and potentially recycled.
For instance, if the nitrile group were to be transformed into a different functional group that participates in a stereoselective reaction, the 2-methylcyclohexyl moiety could effectively control the facial selectivity of the approaching reagent. The effectiveness of a chiral auxiliary is often determined by its ability to induce high levels of diastereoselectivity and the ease of its subsequent removal. While specific studies on this compound as a chiral auxiliary are not prominent, the principles of asymmetric induction using chiral auxiliaries are well-established in organic synthesis.
Development of Novel Functional Materials (e.g., in academic polymer science or smart materials research)
The structural features of this compound suggest its potential use as a monomer or a precursor for monomers in the synthesis of novel functional materials. The nitrile group can be polymerized through anionic or coordination polymerization to yield polyacrylonitrile-type materials. The incorporation of the bulky and chiral 2-methylcyclohexyl group into the polymer backbone would significantly influence the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Furthermore, the chirality of the monomeric unit could lead to the formation of helical polymers with unique chiroptical properties. Such materials could find applications in areas like chiral chromatography, asymmetric catalysis, and smart materials. The nitrile groups within the polymer could also be chemically modified to introduce other functionalities, allowing for the fine-tuning of the material's properties for specific applications. While this specific compound is listed as a material building block by some suppliers, detailed research into its polymerization is not widely published. bldpharm.com
Chemical Probes and Model Compounds for Mechanistic Studies
In the realm of mechanistic chemistry, understanding the intricate details of reaction pathways is crucial for the development of new and improved synthetic methods. This compound can serve as a valuable model compound or chemical probe to investigate various chemical phenomena. nih.gov For example, the chiral nature of the molecule allows for the study of stereoelectronic effects in reactions involving the nitrile group or the ether linkage.
By systematically varying the stereochemistry of the 2-methylcyclohexyl group, researchers could gain insights into how chirality is transferred during a chemical transformation. Furthermore, isotopic labeling of the acetonitrile moiety could be employed to trace the fate of this two-carbon unit in complex reaction cascades. nih.gov The well-defined structure of this compound makes it an excellent substrate for studying the kinetics and thermodynamics of fundamental organic reactions, thereby contributing to a deeper understanding of chemical reactivity.
Research on Derivatives and Analogues of 2 2 Methylcyclohexyl Oxy Acetonitrile
Synthesis and Characterization of Analogues with Modified Alkyl Chains
The synthesis of analogues of 2-[(2-methylcyclohexyl)oxy]acetonitrile with modified alkyl chains extending from the ether oxygen has been a subject of interest for creating compound libraries with diverse properties. The primary synthetic route to these compounds is the Williamson ether synthesis, a robust and versatile method for forming ethers. This reaction involves the deprotonation of 2-methylcyclohexanol (B165396) with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a haloacetonitrile, typically bromoacetonitrile (B46782) or chloroacetonitrile (B46850), to yield the target oxyacetonitrile.
To generate analogues with modified alkyl chains, a variety of substituted haloalkanes can be used in place of haloacetonitrile. For instance, reacting the sodium 2-methylcyclohexoxide with 2-bromopropionitrile (B99969) or 2-bromobutyronitrile would yield analogues with methyl or ethyl substituents on the alkyl chain, respectively. The general synthetic scheme is depicted below:
Scheme 1: General Synthesis of Alkyl-Modified Analogues
Step 1: Formation of the alkoxide
2-Methylcyclohexanol + NaH → Sodium 2-methylcyclohexoxide + H₂
Step 2: Nucleophilic substitution
Sodium 2-methylcyclohexoxide + Br-CHR-CN → 2-[(2-Methylcyclohexyl)oxy]alkylacetonitrile + NaBr
Characterization of these newly synthesized analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in confirming the structure of the products. ¹H NMR spectroscopy would show characteristic shifts for the protons on the cyclohexyl ring, the methyl group, and the newly introduced alkyl chain. The diastereotopic protons of the methylene (B1212753) group adjacent to the nitrile can provide information about the stereochemical environment. ¹³C NMR spectroscopy is used to confirm the number and types of carbon atoms in the molecule. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized analogue.
| Analogue | Modifying Alkyl Group (R) | Expected Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, predicted) |
| 2-[(2-Methylcyclohexyl)oxy]propanenitrile | Methyl | 167.25 | 1.2-1.5 (d, CH₃), 4.2-4.5 (q, CH-CN) |
| 2-[(2-Methylcyclohexyl)oxy]butanenitrile | Ethyl | 181.28 | 0.9-1.1 (t, CH₂CH₃), 1.6-1.8 (p, CH₂CH₃), 4.1-4.4 (t, CH-CN) |
| 2-phenyl-2-[(2-methylcyclohexyl)oxy]acetonitrile | Phenyl | 229.31 | 7.2-7.5 (m, Ar-H), 5.1-5.3 (s, CH-CN) |
This table presents predicted data for hypothetical analogues for illustrative purposes.
Investigation of Cyclohexyl Ring Substituent Effects on Reactivity and Stereochemistry
The presence and position of substituents on the cyclohexyl ring can significantly influence the reactivity and stereochemistry of this compound. The 2-methyl group already introduces a stereocenter, leading to the existence of (1R,2R), (1S,2S), (1R,2S), and (1S,2R) stereoisomers. The reactivity of these isomers can differ, particularly in reactions where the transition state geometry is sensitive to steric hindrance.
Studies on related cyclohexyl systems have shown that the stereochemical outcome of reactions at a radical center on the cyclohexyl ring is influenced by the presence of alkyl substituents. For instance, axial substituents can lead to increased axial attack in radical addition reactions. uni-muenchen.de In the context of this compound, a substituent at the 4-position, for example, could influence the preferred conformation of the cyclohexyl ring, thereby affecting the accessibility of the ether oxygen's lone pairs and the reactivity of the C-O bond.
The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as halogens or carbonyl groups, can decrease the electron density on the cyclohexyl ring and, through inductive effects, on the ether oxygen. wikipedia.org This would make the oxygen less nucleophilic and could affect the stability of any charged intermediates formed during a reaction. Conversely, electron-donating groups would have the opposite effect.
A key reaction that is sensitive to these substituent effects is the acidic cleavage of the ether bond. pressbooks.publibretexts.org In the presence of a strong acid like HBr or HI, the ether oxygen is protonated, followed by a nucleophilic attack by the halide ion. The site of attack (the cyclohexyl carbon or the acetonitrile (B52724) methylene carbon) and the reaction mechanism (SN1 or SN2) can be influenced by the steric and electronic environment around the C-O bond, which is in turn affected by substituents on the cyclohexyl ring. For example, a bulky substituent at the 2- or 6-position could sterically hinder attack at the cyclohexyl carbon, favoring cleavage at the acetonitrile side.
| Substituent at C-4 | Predicted Effect on Ether Cleavage Rate | Rationale |
| tert-Butyl | Decrease | Steric hindrance may disfavor the approach of the nucleophile. |
| Methoxy | Increase | The electron-donating nature could stabilize a potential carbocation intermediate if the reaction proceeds via an SN1-like mechanism. |
| Cyano | Decrease | The electron-withdrawing nature would destabilize any carbocation intermediate and decrease the nucleophilicity of the ether oxygen. |
This table is based on general principles of organic chemistry and predicts trends for hypothetical substituted analogues.
Studies on Derivatives with Altered Nitrile Functionality
The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, leading to a diverse range of derivatives. Research in this area focuses on exploring these transformations to create new compounds with potentially different chemical and biological properties.
One of the most common transformations of nitriles is their hydrolysis to carboxylic acids or amides. researchgate.net Acid- or base-catalyzed hydrolysis of this compound would first yield 2-[(2-methylcyclohexyl)oxy]acetamide, and upon further reaction, 2-[(2-methylcyclohexyl)oxy]acetic acid. The reaction conditions can be controlled to favor the formation of either the amide or the carboxylic acid. The synthesis of amides can also be achieved through other methods, such as visible-light-mediated synthesis. nih.gov
Another important reaction of nitriles is their conversion to tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction with an azide, often catalyzed by a Lewis acid such as a zinc salt. organic-chemistry.orggoogle.com The resulting derivative, 5-({[(2-methylcyclohexyl)oxy]methyl})-1H-tetrazole, is of interest because the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry due to its similar acidity and metabolic stability. mdpi.com
The nitrile group can also be reduced to a primary amine, 2-[(2-methylcyclohexyl)oxy]ethan-1-amine, using reducing agents like lithium aluminum hydride. This transformation opens up further derivatization possibilities at the newly formed amino group.
| Original Functional Group | Reagents | Resulting Functional Group | Derivative Name |
| Nitrile (-C≡N) | H₃O⁺, heat | Carboxylic Acid (-COOH) | 2-[(2-Methylcyclohexyl)oxy]acetic acid |
| Nitrile (-C≡N) | H₂O₂, base | Amide (-CONH₂) | 2-[(2-Methylcyclohexyl)oxy]acetamide |
| Nitrile (-C≡N) | NaN₃, ZnCl₂ | Tetrazole | 5-({[(2-Methylcyclohexyl)oxy]methyl})-1H-tetrazole |
| Nitrile (-C≡N) | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) | 2-[(2-Methylcyclohexyl)oxy]ethan-1-amine |
Structure-Reactivity Relationships in the Oxyacetonitrile Class of Compounds
Understanding the relationship between the structure of oxyacetonitrile compounds and their reactivity is crucial for predicting their chemical behavior and for designing new molecules with desired properties. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are valuable tools in this endeavor. nih.govresearchgate.net Although specific QSAR/QSPR studies on this compound may not be widely published, general principles of physical organic chemistry can be applied to understand its structure-reactivity relationships.
The reactivity of the ether linkage is influenced by the electronic properties of the substituents. The ether oxygen atom has lone pairs of electrons that can participate in reactions, but its basicity and nucleophilicity are modulated by the inductive effects of the attached alkyl groups. wikipedia.orgbrilliant.org The 2-methylcyclohexyl group is an electron-donating group (+I effect), which increases the electron density on the oxygen atom, making it more basic than, for example, the oxygen in anisole (B1667542) (methoxybenzene), where the phenyl group is electron-withdrawing.
The nitrile group is strongly electron-withdrawing (-I effect), which reduces the electron density on the adjacent methylene carbon, making the protons on this carbon slightly acidic. This effect also influences the reactivity of the ether C-O bond, potentially making it more susceptible to cleavage under certain conditions.
Computational chemistry can be employed to model the electronic structure of this compound and its analogues. acs.org Parameters such as bond dissociation energies, atomic charges, and molecular orbital energies can be calculated to provide insights into the reactivity of different parts of the molecule. For example, by calculating the bond dissociation energy of the C-O bonds, one can predict the regioselectivity of ether cleavage reactions. Similarly, modeling the transition states of reactions can help to explain the observed stereochemical outcomes.
Future Research Directions and Unexplored Avenues in 2 2 Methylcyclohexyl Oxy Acetonitrile Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 2-[(2-Methylcyclohexyl)oxy]acetonitrile and its derivatives will likely focus on the principles of green and sustainable chemistry. Current synthetic approaches may rely on classical methods that can be resource-intensive and generate significant waste. Future research should aim to develop more atom-economical and environmentally benign routes.
Key areas of investigation could include:
Catalytic C-H Activation: Direct functionalization of the C-H bonds on the methylcyclohexyl ring would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials.
Solvent Minimization and Alternative Reaction Media: The use of solvent-free reaction conditions, or the replacement of traditional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, will be a critical step towards more sustainable manufacturing. researchgate.net
Mechanochemistry: Employing mechanical force to drive chemical reactions can reduce or eliminate the need for solvents, leading to cleaner and more efficient synthetic processes.
| Synthetic Strategy | Potential Advantages |
| Catalytic C-H Activation | High atom economy, reduced waste |
| Renewable Feedstocks | Increased sustainability, reduced reliance on fossil fuels |
| Solvent Minimization | Reduced environmental impact, lower costs |
| Mechanochemistry | Reduced solvent use, potential for novel reactivity |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique combination of functional groups in this compound opens the door to a wide range of unexplored chemical transformations. Future research will likely focus on leveraging the interplay between the ether, nitrile, and cyclohexyl moieties to achieve novel reactivity.
Potential avenues for exploration include:
Stereoselective Reactions: The chiral center on the methylcyclohexyl ring can be used to direct the stereochemical outcome of reactions at remote positions, enabling the synthesis of complex, enantiomerically pure molecules.
Radical Chemistry: The ether linkage and the α-carbon to the nitrile group are potential sites for radical generation, which could be harnessed in novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal Catalysis: The nitrile group can act as a coordinating ligand for transition metals, enabling a host of catalytic transformations such as hydrocyanation, cycloadditions, and cross-coupling reactions.
Photoredox Catalysis: The use of visible light to initiate chemical reactions offers a mild and sustainable alternative to traditional methods. The functional groups in this compound may be amenable to activation by photoredox catalysts, leading to new synthetic possibilities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous-flow technologies and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. mit.edu These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. europa.eumdpi.com The synthesis of this compound and its derivatives is well-suited for integration with these modern techniques.
Future research in this area could focus on:
Development of Continuous-Flow Synthesis: Designing and optimizing a continuous-flow process for the synthesis of the target molecule would enable its production on a larger scale with greater control over reaction parameters. amazonaws.com
Automated Library Synthesis: Combining flow chemistry with automated liquid handling and purification systems would allow for the rapid synthesis and screening of large libraries of this compound derivatives for various applications.
In-line Analysis and Optimization: The integration of real-time analytical techniques, such as spectroscopy and chromatography, into a flow system would enable rapid reaction optimization and quality control.
| Technology | Benefits for Synthesis |
| Flow Chemistry | Enhanced safety, scalability, and control. researchgate.net |
| Automated Synthesis | High-throughput screening, rapid library generation |
| In-line Analysis | Real-time optimization, improved process understanding |
Advanced In-Silico Design and Virtual Screening for New Derivatives
Computational chemistry and molecular modeling are increasingly powerful tools in the design and discovery of new molecules with desired properties. nih.gov The application of these in-silico methods to this compound could accelerate the identification of new derivatives with potential applications in areas such as materials science, and agrochemistry.
Future research directions include:
Pharmacophore Modeling and Virtual Screening: Identifying the key structural features of this compound responsible for a particular activity and using this information to search large virtual libraries for new, more potent analogues.
Quantum Mechanical Calculations: Using high-level theoretical calculations to predict the reactivity, stability, and spectroscopic properties of new derivatives, guiding synthetic efforts towards the most promising targets.
Molecular Dynamics Simulations: Simulating the behavior of this compound and its derivatives in complex environments, such as in the presence of a biological target or within a material matrix, to gain insights into their mechanism of action. nih.gov
Investigation into its Role in Complex Supramolecular Architectures
Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in areas such as drug delivery, sensing, and materials science. researchgate.net The structural features of this compound make it an interesting building block for the construction of complex supramolecular assemblies.
Future research in this area could explore:
Crystal Engineering: The nitrile group can participate in a variety of non-covalent interactions, including hydrogen bonding and halogen bonding, which can be used to control the packing of molecules in the solid state and to design new crystalline materials with desired properties.
Host-Guest Chemistry: The cyclohexyl group can act as a hydrophobic guest that binds to the cavity of a larger host molecule, forming a stable host-guest complex. This could be exploited for applications such as molecular recognition and sensing.
Self-Assembly: The combination of directional non-covalent interactions and the specific stereochemistry of the methylcyclohexyl group could lead to the spontaneous self-assembly of this compound into well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes.
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Base | K₂CO₃ | NaOH |
| Solvent | Acetonitrile | Acetone |
| Reaction Time | 24 h (RT) | 8 h (reflux) |
| Yield | 85% | 90% |
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural ambiguities (e.g., cyclohexyl conformers, nitrile group position). Integration ratios confirm substitution patterns .
- FTIR : The C≡N stretch (~2250 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) are diagnostic. Compare with computational IR spectra to validate assignments .
- Single-Crystal XRD : Resolves stereochemical uncertainties (e.g., axial vs. equatorial 2-methylcyclohexyl orientation). Requires high-purity crystals grown via slow evaporation .
Q. Table 2: Key Spectral Benchmarks
| Technique | Critical Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 (cyclohexyl CH₂), δ 4.2 (OCH₂) | Confirm ether linkage |
| FTIR | 2250 cm⁻¹ (C≡N) | Verify nitrile functionality |
| XRD | Unit cell parameters, space group | Determine crystal packing |
Basic: How should researchers select solvents and reaction media for synthesizing this compound?
Methodological Answer:
- Polar Aprotic Solvents : Acetonitrile or acetone are ideal due to their compatibility with nitrile groups and ability to dissolve both organic and inorganic reagents .
- Avoid Protic Solvents : Water or alcohols may hydrolyze the nitrile group. If unavoidable, use anhydrous conditions and controlled temperatures .
- Reagent Compatibility : Ensure the solvent does not react with intermediates (e.g., chloroacetonitrile). Pre-screen via computational tools (e.g., COSMO-RS) .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational simulations?
Methodological Answer:
- Benchmarking : Compare experimental NMR/IR with density functional theory (DFT)-simulated spectra. Discrepancies often arise from solvent effects or conformational averaging .
- Conformational Analysis : Use molecular dynamics (MD) simulations to model cyclohexyl ring puckering and its impact on spectral splitting .
- Error Sources : Cross-validate computational parameters (e.g., basis sets, solvent models) and experimental conditions (e.g., temperature, concentration) .
Advanced: What experimental design considerations are critical for environmental fate studies of this compound?
Methodological Answer:
Adopt a tiered approach inspired by long-term ecotoxicology frameworks :
Lab Studies :
- Hydrolysis/Kinetics : Assess stability under varying pH/temperature.
- Partitioning : Measure log Kow (octanol-water) and solubility to predict bioavailability.
Field Simulations :
- Use microcosms to study degradation pathways (abiotic vs. microbial).
- Monitor metabolites via LC-MS/MS .
Q. Table 3: Key Environmental Parameters
| Parameter | Methodology | Relevance |
|---|---|---|
| Hydrolysis half-life | pH 5–9, 25–50°C | Predict environmental persistence |
| log Kow | Shake-flask method | Bioaccumulation potential |
Advanced: What methodological frameworks guide molecular docking studies involving this compound?
Methodological Answer:
- Target Selection : Prioritize proteins with known nitrile-binding pockets (e.g., cytochrome P450, nitrilases) .
- Docking Workflow :
- Prepare ligand (optimize geometry via DFT).
- Grid generation around active site (AutoDock Vina).
- Validate docking poses with MD simulations (e.g., RMSD < 2 Å) .
- Experimental Cross-Validation : Synthesize analogs based on docking scores and test bioactivity in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
